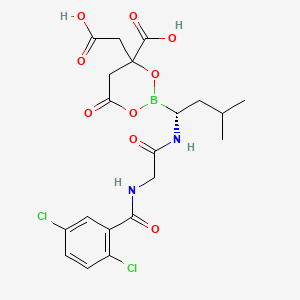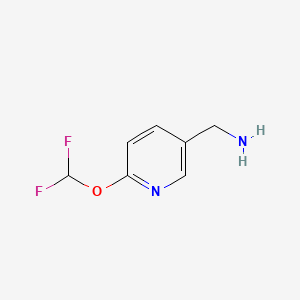![molecular formula C20H29N3O3S2 B598547 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate CAS No. 186204-37-5](/img/structure/B598547.png)
4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate is a useful research compound. Its molecular formula is C20H29N3O3S2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate is involved in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions are crucial for the creation of compounds like histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Antimicrobial and Anti-Tubercular Applications
- It is used in the synthesis of derivatives for anti-tubercular activity, particularly against Mycobacterium tuberculosis. Some of these derivatives have shown significant minimum inhibitory concentrations, indicating their potential as anti-tubercular agents (Naidu et al., 2016).
- Additionally, the compound is involved in the design and synthesis of antimicrobial agents. Certain derivatives have demonstrated in vitro antimicrobial activity, correlated with their energy difference in HOMO and LUMO energy levels obtained from DFT studies (Marganakop et al., 2022).
Potential in Antipsychotic Drug Development
- It plays a role in the search for new antipsychotic drugs. Modifications of this compound have been studied for their potential in treating schizophrenia, focusing on their affinity for various serotonin and dopamine receptors (Zaręba et al., 2020).
Antiproliferative and Anti-HIV Applications
- Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines, showing significant effects on certain cell lines. However, no activity was observed against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate' involves the reaction of a benzo[d]isothiazole derivative with a hexahydro-1H-isoindole derivative, followed by the addition of a piperazine derivative and a sulfonate group.", "Starting Materials": [ "Benzo[d]isothiazole derivative", "Hexahydro-1H-isoindole derivative", "Piperazine derivative", "Sulfonic acid", "Base" ], "Reaction": [ "The benzo[d]isothiazole derivative is reacted with the hexahydro-1H-isoindole derivative in the presence of a base to form an intermediate.", "The piperazine derivative is then added to the intermediate to form a second intermediate.", "The sulfonic acid is then added to the second intermediate to form the final product, which is isolated as a salt." ] } | |
| 186204-37-5 | |
Formule moléculaire |
C20H29N3O3S2 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
methanesulfonate;3-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl-1,2-benzothiazole |
InChI |
InChI=1S/C19H26N3S.CH4O3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19;1-5(2,3)4/h3-4,7-8,15-16H,1-2,5-6,9-14H2;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
DCZWVXNDLGWVAS-UHFFFAOYSA-M |
SMILES |
C1CCC2CN(CC2C1)[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)S(=O)(=O)[O-] |
SMILES canonique |
CS(=O)(=O)[O-].C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

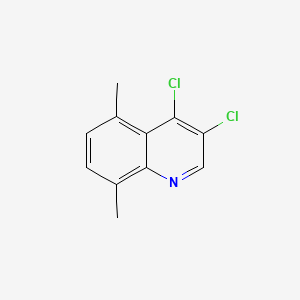
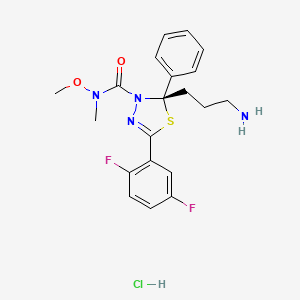

![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
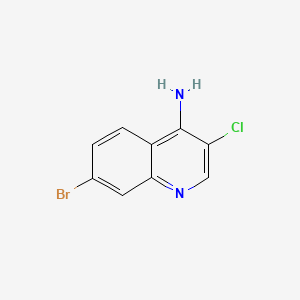
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
